molecular formula C2H4OSSe B12613851 1lambda~4~,3-Thiaselenetan-1-one CAS No. 918905-40-5

1lambda~4~,3-Thiaselenetan-1-one

Cat. No.: B12613851
CAS No.: 918905-40-5
M. Wt: 155.09 g/mol
InChI Key: OVDMLTOLFCWAHO-UHFFFAOYSA-N
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Description

1lambda~4~,3-Thiaselenetan-1-one is a chemical compound that belongs to the class of heterocyclic compounds containing both sulfur and selenium atoms.

Preparation Methods

The synthesis of 1lambda4,3-Thiaselenetan-1-one typically involves the use of selenium dichloride or selenium dibromide as electrophilic reagents. These reagents facilitate the formation of the selenium-sulfur bond, which is a key feature of this compound. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base to neutralize the by-products . Industrial production methods may involve catalytic cross-coupling reactions to enhance yield and efficiency .

Chemical Reactions Analysis

1lambda~4~,3-Thiaselenetan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into selenides or thiols.

    Substitution: Nucleophilic substitution reactions can replace the selenium or sulfur atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

1lambda~4~,3-Thiaselenetan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1lambda4,3-Thiaselenetan-1-one involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is attributed to its ability to mimic the action of glutathione peroxidase, an enzyme that reduces harmful peroxides in the body. The compound’s molecular structure allows it to participate in redox reactions, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

1lambda~4~,3-Thiaselenetan-1-one can be compared to other similar compounds, such as:

Properties

CAS No.

918905-40-5

Molecular Formula

C2H4OSSe

Molecular Weight

155.09 g/mol

IUPAC Name

1,3-thiaselenetane 1-oxide

InChI

InChI=1S/C2H4OSSe/c3-4-1-5-2-4/h1-2H2

InChI Key

OVDMLTOLFCWAHO-UHFFFAOYSA-N

Canonical SMILES

C1S(=O)C[Se]1

Origin of Product

United States

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